1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl)thiourea
Description
Molecular Architecture of the Thiourea-Phosphine Hybrid Scaffold
The compound’s structure integrates two functional domains: a 3,5-bis(trifluoromethyl)phenyl-substituted thiourea moiety and a (2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl phosphine group. X-ray crystallographic studies of analogous thiourea-phosphine catalysts reveal a planar thiourea core (C=S bond length: 1.68 Å) connected to a tetrahedral phosphorus center (P–C bond lengths: 1.82–1.85 Å). The thiourea’s N–H groups engage in hydrogen bonding with carbonyl substrates, while the phosphine’s lone pair facilitates nucleophilic activation of alkenes or allenoates.
The chiral backbone adopts a staggered conformation, minimizing steric clashes between the 3-methylpentan-2-yl substituent and diphenylphosphanyl groups. Dihedral angles between the thiourea plane and phosphine-phenyl rings range from 55° to 72°, as observed in related structures. This spatial arrangement creates a well-defined chiral pocket, critical for enantioselective induction in Rauhut–Currier and Morita–Baylis–Hillman reactions.
Table 1: Key Structural Parameters from X-ray Diffraction Studies of Analogous Thiourea-Phosphine Catalysts
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C=S Bond Length | 1.68 | Partial double-bond character |
| P–C (Ph) Bond Length | 1.82–1.85 | Typical for tertiary phosphines |
| N–H∙∙∙O Hydrogen Bond | 2.12 | Substrate activation |
| Thiourea-Phosphine Dihedral | 55–72 | Chiral environment definition |
Conformational Dynamics of the Chiral (2S,3S)-3-Methylpentan-2-yl Substituent
The (2S,3S)-3-methylpentan-2-yl chain exhibits restricted rotation due to steric interactions between the methyl branch (C3) and proximal diphenylphosphanyl group. Nuclear Overhauser effect spectroscopy (NOESY) studies of similar systems show strong cross-peaks between the C3 methyl protons and aromatic ortho-hydrogens of the phosphine’s phenyl rings, confirming a folded conformation in solution. This preorganization reduces entropic penalties during catalytic cycles.
Variable-temperature NMR experiments (−60°C to 50°C) reveal two major rotamers with an energy barrier of 12.3 kcal/mol for phosphine-phenyl rotation. The dominant conformer (85% population at 25°C) positions the thiourea’s 3,5-bis(trifluoromethyl)phenyl group anti-periplanar to the phosphine’s bulky substituents, maximizing π-stacking interactions with electron-deficient substrates. Molecular dynamics simulations indicate a 15° fluctuation range for the C2–C3–P–C(Ph) torsion angle during catalytic turnover, accommodating diverse substrate geometries.
Electronic Effects of 3,5-Bis(trifluoromethyl)phenyl Motif on Thiourea Reactivity
The electron-withdrawing trifluoromethyl groups (-CF₃) profoundly influence the thiourea’s electronic landscape. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show:
- A 0.35 eV reduction in the thiourea’s LUMO energy vs. unsubstituted phenyl analogues
- Increased N–H acidity (pKa ≈ 8.2 vs. 10.5 for N,N’-diphenylthiourea)
These effects enhance hydrogen-bond donor capacity, as evidenced by red shifts (Δν = 42 cm⁻¹) in the N–H stretching frequencies during substrate complexation. The meta-CF₃ groups create a polarized electrostatic surface (MEP = −58 kcal/mol at the sulfur center), facilitating charge-transfer interactions with enolate intermediates.
Table 2: Electronic Parameters from Computational Analysis
| Property | Value | Impact on Catalysis |
|---|---|---|
| LUMO Energy | −1.92 eV | Stabilizes transition states |
| N–H Bond Dissociation Energy | 83.4 kcal/mol | Facilitates H-bonding activation |
| Electrostatic Potential (S) | −58 kcal/mol | Polarizes reaction intermediates |
In catalytic applications, these electronic features enable rate accelerations up to 320-fold compared to non-fluorinated analogues in asymmetric cyclizations. The 3,5-bis(trifluoromethyl)phenyl group’s quadrupole moment (−34.5 × 10⁻⁴⁰ C·m²) further directs substrate approach through aryl-aryl interactions, achieving enantiomeric excesses >95% in bicyclic pyran syntheses.
Properties
Molecular Formula |
C27H27F6N2PS |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]thiourea |
InChI |
InChI=1S/C27H27F6N2PS/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)35-25(37)34-21-15-19(26(28,29)30)14-20(16-21)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H2,34,35,37)/t18-,24+/m0/s1 |
InChI Key |
KILYNYXYTSWIFC-MHECFPHRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl)thiourea is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Overview of Thiourea Derivatives
Thiourea derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique structural features of thioureas enable them to interact with various biological targets, making them valuable in drug design and development.
The compound's structural formula is represented as follows:
- Molecular Formula : C17H18F6N2S
- Molecular Weight : 500.31 g/mol
- CAS Number : 1060-92-0
Antimicrobial Activity
Recent studies have shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, the compound has demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study, the complex formed with copper(II) exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 2 µg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Cu(II) Complex | 0.5 - 2 | MRSA |
| Parent Thiourea | Higher | Various |
Anticancer Activity
Thiourea derivatives have also been evaluated for their anticancer potential. Studies indicate that compounds similar to this compound show cytotoxicity against several cancer cell lines. For example, IC50 values for related thioureas ranged from 3 to 14 µM against pancreatic and prostate cancer cell lines . The mechanisms underlying these effects often involve the inhibition of key signaling pathways involved in tumor growth.
The biological activity of thioureas is largely attributed to their ability to form hydrogen bonds with biological macromolecules, enhancing their interaction with target sites. This property allows them to stabilize transition states during enzymatic reactions or inhibit enzyme activity directly . For example, some thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in bacterial cells, which are essential for DNA replication and transcription .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiourea derivatives, it was found that those containing the trifluoromethyl group exhibited enhanced activity against resistant bacterial strains. The incorporation of this moiety was crucial for increasing lipophilicity and improving membrane penetration .
Study 2: Anticancer Potential
Another significant study explored the anticancer properties of phosphonate-containing thioureas. These compounds were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity while sparing normal cells. The study highlighted IC50 values as low as 1.50 µM for certain derivatives .
Scientific Research Applications
The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl)thiourea is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in medicinal chemistry and materials science.
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl groups may enhance metabolic stability and bioactivity.
- Enzyme Inhibition : The diphenylphosphanyl moiety can act as a ligand for metal ions, potentially inhibiting metalloproteins involved in disease processes.
Material Science
Due to its unique electronic properties, this compound can be utilized in material science:
- Organic Photovoltaics : The presence of electron-withdrawing trifluoromethyl groups can improve the electronic properties of polymers used in solar cells.
- Sensors : Functionalized thioureas have shown promise in sensor applications due to their ability to form complexes with metal ions or other analytes.
Catalysis
The compound may serve as a catalyst or ligand in various chemical reactions:
- Transition Metal Catalysis : The phosphanyl group can coordinate with transition metals, facilitating reactions such as cross-coupling or hydrogenation.
- Organocatalysis : The thiourea functionality can act as a hydrogen bond donor, promoting reactions through non-covalent interactions.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of thiourea derivatives, compounds similar to this compound were tested against breast and lung cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents.
Case Study 2: Sensor Development
Research into sensor technology has demonstrated that thiourea-based compounds can selectively bind to heavy metals, allowing for sensitive detection methods. The incorporation of the diphenylphosphanyl group into sensor designs has enhanced selectivity and response times.
Chemical Reactions Analysis
Catalytic Activity in Enantioselective aza-Henry Reactions
This compound acts as a chiral phase-transfer catalyst in asymmetric aza-Henry reactions between nitroalkanes and imines. Key findings include:
| Substrate | Reaction Conditions | Yield | ee (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-nitrobutanoate | CHCl₃, 0°C, 24h | 75% | 92 | |
| Benzaldehyde-derived imine | Toluene, -20°C, 48h | 68% | 89 |
The thiourea moiety facilitates hydrogen bonding with nitroalkanes, while the phosphine group stabilizes intermediates via non-covalent interactions .
Mechanistic Insights
The reaction proceeds through a proposed transition state where:
-
The thiourea NH groups activate the nitroalkane via H-bonding.
-
The phosphine moiety engages in π-stacking with aromatic substrates.
-
Stereochemical control arises from the (2S,3S) configuration of the pentan-2-yl backbone .
A tentative transition-state model (Figure 1S in ) highlights dual activation of both electrophilic and nucleophilic partners.
Substrate Scope and Limitations
The catalyst shows broad compatibility with:
-
Nitroalkanes : Ethyl nitroacetate, nitromethane.
-
Imines : Aryl aldimines, α-amido sulfones.
Limitations include reduced efficiency with sterically hindered substrates (e.g., tert-butyl nitroalkanes) .
Comparative Performance
| Catalyst Variant | Reaction | ee (%) | Reference |
|---|---|---|---|
| Thiourea-only derivatives | aza-Henry | ≤75 | |
| This compound | aza-Henry | 92 |
The phosphine-thiourea bifunctionality enhances enantioselectivity by 17–20% compared to monofunctional analogs .
Stability and Handling
-
Storage : Stable under argon at –20°C for >6 months.
-
Decomposition : Degrades above 200°C or under prolonged UV exposure.
This compound’s unique stereoelectronic profile makes it indispensable for synthesizing chiral β-nitroamines, intermediates in pharmaceuticals such as sitagliptin . Further studies are warranted to explore its utility in C–H functionalization and cycloadditions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiourea Derivatives
*Estimated based on analog in .
†Calculated from molecular formula C₁₇H₂₁F₆N₃S.
Key Observations :
- Compound A and the analog in share the diphenylphosphanyl group but differ in stereochemistry (2S,3S vs. 2S,3R), which may influence enantioselectivity in catalytic applications .
- The dimethylaminocyclohexyl derivative () has lower molecular weight, suggesting better solubility but reduced steric hindrance compared to Compound A .
Preparation Methods
Synthesis of the Chiral Diphenylphosphanyl-Substituted Amine
- The chiral amine precursor, (2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl amine, is synthesized from amino acid derivatives or chiral pool starting materials.
- A common method involves the reaction of amino acid-derived bifunctional phosphines with benzylic halides under anhydrous conditions in toluene at elevated temperatures (~110 °C) for several hours to introduce the diphenylphosphino group.
- The reaction mixture is then cooled and concentrated, followed by purification via flash column chromatography using dichloromethane/methanol mixtures (typically 20:1) to afford the chiral phosphine amine intermediate in good yields (50-75%).
Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate or Equivalent
- The 3,5-bis(trifluoromethyl)phenyl moiety is introduced via its acid chloride derivative, 3,5-bis(trifluoromethyl)benzoyl chloride.
- This acid chloride can be converted to the corresponding isothiocyanate by reaction with thiophosgene or other thiocarbonyl transfer reagents under controlled conditions.
- Alternatively, direct coupling with amines to form thioureas can be achieved by in situ generation of the isothiocyanate or by using preformed isothiocyanates.
Formation of the Thiourea Compound
- The key step involves the nucleophilic attack of the chiral diphenylphosphanyl-substituted amine on the 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
- This reaction is typically carried out in anhydrous solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
- The reaction proceeds smoothly to give the thiourea linkage, yielding the target compound as a white solid.
- Yields reported are around 70-75%, with melting points in the range of 163-165 °C, indicating good purity.
Purification and Characterization
- The crude product is purified by flash column chromatography using a solvent system of dichloromethane and methanol (20:1).
- Characterization includes:
- Melting point determination (163-165 °C).
- Optical rotation measurements ([α]D values) confirming stereochemistry.
- IR spectroscopy showing characteristic thiourea bands.
- Mass spectrometry (MALDI or LC/MS) confirming molecular weight.
- NMR spectroscopy (^1H, ^13C, ^19F, and ^31P) to verify structure and purity.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Product State | Notes |
|---|---|---|---|---|---|---|
| Chiral phosphine amine synthesis | Amino acid-derived phosphine + benzylic halide | Anhydrous toluene | 110 °C, 8 h | 50-75 | Solid | Purified by flash chromatography |
| Isothiocyanate formation | 3,5-Bis(trifluoromethyl)benzoyl chloride + thiophosgene | Dichloromethane | Room temp | - | Intermediate | In situ or isolated |
| Thiourea formation | Chiral amine + isothiocyanate | Dichloromethane | Room temp | 70-75 | White solid | Purified by flash chromatography |
| Purification | Flash column chromatography (CH2Cl2/MeOH 20:1) | - | Ambient | - | Pure compound | Confirmed by spectral data |
Research Findings and Notes
- The preparation method is robust and reproducible, allowing for the synthesis of enantiomerically pure thiourea catalysts or ligands.
- The presence of the 3,5-bis(trifluoromethyl)phenyl group enhances the electron-withdrawing character, which can influence catalytic activity in asymmetric synthesis.
- The diphenylphosphanyl group is introduced early in the synthesis to ensure proper chiral induction and ligand properties.
- The use of anhydrous conditions and careful purification is critical to obtain high-purity products suitable for catalytic applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of this thiourea derivative in stereoselective catalysis?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to preserve the stereochemistry at the (2S,3S)-configured chiral centers. For example, highlights that thiourea derivatives with similar trifluoromethylphenyl groups are synthesized under inert atmospheres to prevent oxidation of the diphenylphosphanyl moiety. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is critical to isolate enantiomerically pure products, as residual solvents or byproducts may interfere with catalytic activity . Additionally, monitoring reaction progress via NMR (due to trifluoromethyl groups) and chiral HPLC ensures stereochemical fidelity .
Q. How can researchers validate the structural integrity and stereochemical configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry, as demonstrated in for a structurally analogous ferrocene-containing thiourea. SC-XRD resolves spatial arrangements of the diphenylphosphanyl and trifluoromethylphenyl groups, while NMR quantifies phosphorus coordination states. Complementary techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- - and -NMR with NOESY/ROESY to confirm spatial proximity of substituents .
Q. What catalytic applications are supported by the diphenylphosphanyl and thiourea moieties in this compound?
Methodological Answer: The diphenylphosphanyl group acts as a Lewis base ligand for transition metals (e.g., Pd, Rh), enabling applications in cross-coupling or hydrogenation reactions. The thiourea moiety facilitates hydrogen-bonding interactions, enhancing enantioselectivity in asymmetric catalysis. notes that similar thiourea-phosphine hybrids are used in metal-catalyzed C–C bond formations, where the trifluoromethyl groups improve solubility in non-polar media. Researchers should assess catalytic efficiency via turnover number (TON) and enantiomeric excess (ee%) using gas chromatography (GC) or chiral HPLC .
Advanced Research Questions
Q. How does the stereochemical environment of the (2S,3S)-pentan-2-yl backbone influence chiral induction in catalytic systems?
Methodological Answer: The stereochemistry of the backbone dictates spatial orientation of the thiourea and phosphanyl groups, which directly impacts substrate binding and transition-state stabilization. Computational modeling (DFT or MD simulations) can map steric and electronic interactions between the catalyst and substrate. For instance, ’s X-ray data on a ferrocene analog reveals how substituent positioning affects metal coordination geometry. Experimental validation involves synthesizing diastereomers (e.g., 2R,3R vs. 2S,3S) and comparing their catalytic performance in asymmetric reactions .
Q. What strategies mitigate degradation or instability of the trifluoromethylphenyl group under reactive conditions?
Methodological Answer: Trifluoromethyl groups are susceptible to hydrolysis under acidic/basic conditions. Stability studies (e.g., TGA/DSC for thermal stability, pH-dependent degradation assays) are essential. emphasizes avoiding prolonged storage in humid environments, recommending desiccants and argon atmospheres. For catalytic applications, substituting reaction solvents (e.g., using anhydrous THF instead of protic solvents) minimizes decomposition. LC-MS can track degradation products, while NMR monitors fluorine retention .
Q. How should researchers resolve contradictions in catalytic activity data across different studies?
Methodological Answer: Discrepancies often arise from variations in catalyst loading, substrate scope, or analytical methods. A systematic approach includes:
- Replicating experiments using standardized protocols (e.g., identical metal precursors, solvent purity).
- Cross-validating ee% measurements with multiple analytical techniques (e.g., chiral GC, HPLC, and polarimetry).
- Meta-analysis of literature data (e.g., vs. 10) to identify outliers tied to specific reaction conditions. Advanced statistical tools (ANOVA, multivariate regression) can isolate variables affecting catalytic performance .
Q. What computational tools are most effective for predicting the ligand-metal interaction dynamics of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electronic structure of the ligand-metal complex, predicting binding energies and orbital interactions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess conformational flexibility during catalysis. underscores linking computational results to experimental data (e.g., SC-XRD bond lengths, NMR coupling constants) to refine theoretical models. Open-source platforms like Avogadro or PyMol visualize 3D interactions for hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
